molecular formula C8H5F2NO2 B2904433 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 865106-46-3

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one

Cat. No. B2904433
CAS RN: 865106-46-3
M. Wt: 185.13
InChI Key: WFAHKQSSFLPKGA-UHFFFAOYSA-N
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Description

Benzo[b][1,4]oxazin-3(4h)-one is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazine is a six-membered ring consisting of one oxygen atom, one nitrogen atom, and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride, involves the reaction of paraformaldehyde and 2-aminoethanol . Another method for synthesizing related compounds involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

Benzoxazines can undergo polymerization reactions to form polybenzoxazines, a type of phenolic resin . These reactions can be studied using differential scanning calorimetry (DSC) and FT-IR .


Physical And Chemical Properties Analysis

Polybenzoxazines, which can be synthesized from benzoxazines, have attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They also exhibit good thermal stability .

Scientific Research Applications

Photovoltaic Properties in Organic Solar Cells

The compound has been utilized in the synthesis of conjugated polymers containing electron donor–acceptor pairs for organic photovoltaics (OPVs). The introduction of fluorine atoms in the benzimidazole-based copolymer aims to improve the deeper Highest Occupied Molecular Orbital (HOMO) and increase the open-circuit voltage (VOC) of the polymer . This is crucial for enhancing the power conversion efficiency of OPVs.

Indoor Organic Solar Cells (IOSCs)

In the field of IOSCs, the compound serves as a non-fullerene acceptor, which is a strategy to enhance the power conversion efficiencies (PCEs) of IOSCs. Adjusting the energy levels for compatibility with the indoor light spectrum and improving photon absorption in the visible range boosts photocurrent generation and enhances VOC .

Molecular Packing Engineering

The compound is involved in molecular packing engineering, which is essential for reducing energy loss in organic solar cells. By enabling a more effective and compact 3D molecular packing, the compound contributes to the development of materials with enhanced charge mobility and stability .

Fluorination Strategy in Material Design

Fluorination on weaker acceptor units, such as in the case of this compound, is a powerful strategy to fine-tune energy levels of conjugated polymers. This approach leads to deeper HOMO levels, long-wavelength absorption, and high hole mobility, which are beneficial for high-efficiency OSCs .

Solubility and Processibility Improvement

The compound’s design, which includes fluorine atoms, improves solubility due to the presence of two methyl chains in the acceptor moieties. This characteristic is significant for the processibility of the polymers, making them suitable for various applications in electronics and energy devices .

Rigidified Structure Polymers

The compound contributes to the design of rigidified structure polymers, which are important for improving charge mobility. Such polymers are developed to harvest sunlight effectively, with a small band gap that minimizes the mismatch between the solar spectrum and the absorption spectrum of the conjugated polymers .

Future Directions

The future directions in the research of benzoxazines could involve designing inherently tough benzoxazine monomers and polybenzoxazines prepolymers to improve the flexibility of polybenzoxazines . Another direction could be expanding the range of applications of polybenzoxazines .

properties

IUPAC Name

6,7-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAHKQSSFLPKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one

CAS RN

865106-46-3
Record name 6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A crude of 2-amino-4,5-difluorophenol (2.67 g, 18.4 mmol), 2-chloroacetyl chloride (2.28 g, 20 mmol) and K2CO3 (5.34 g, 38.6 mmol) were mixed according to GP1. Purified by column chromatography (SiO2; heptanes/EtOAc 4:1 to 1:1) to give the title compound (2.17 g, 64%). Rf=0.43 (heptanes/EtOAc 1:1); Mp=214.5-219.2° C.; 1H NMR (CD3OD) δ 6.90 (dd, J=11.4 Hz, J=7.2 Hz, 1H), 6.80 (dd, J=11.0 Hz, J=7.7 Hz, 1H), 4.56 (s, 2H); 13C NMR (CD3OD) δ 167.0, 147.0 (dd, J=243.5 Hz, J=13.8 Hz), 146.9 (dd, J=240.0 Hz, J=13.8 Hz), 141.2 (dd, J=9.8 Hz, J=3.0 Hz), 124.8 (dd, J=8.7 Hz, J=3.0 Hz), 106.9 (dd, J=22.0 Hz, J=6.9 Hz), 105.5 (dd, J=23.1 Hz, J=4.6 Hz), 68.1 (t, J=6.5 Hz).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step One
Yield
64%

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